molecular formula C7H7F2N3O4 B2877693 [5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid CAS No. 1946817-38-4

[5-(Difluoromethyl)-3-methyl-4-nitro-1h-pyrazol-1-yl]acetic acid

Cat. No.: B2877693
CAS No.: 1946817-38-4
M. Wt: 235.147
InChI Key: CMMJJXCKUDPGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid” is a chemical compound with the molecular formula C7H7F2N3O4. It is a derivative of acetic acid, where two of the three hydrogen atoms on the alpha carbon are replaced with fluorine atoms .


Synthesis Analysis

The synthesis of “2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid” and similar compounds involves difluoromethylation processes based on X–CF2H bond formation . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .

Future Directions

The future directions in the research and application of “2-[5-(Difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid” and similar compounds could involve the development of more efficient and selective difluoromethylation processes . This could potentially streamline access to molecules of pharmaceutical relevance and generate interest for process chemistry .

Properties

IUPAC Name

2-[5-(difluoromethyl)-3-methyl-4-nitropyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N3O4/c1-3-5(12(15)16)6(7(8)9)11(10-3)2-4(13)14/h7H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMJJXCKUDPGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(F)F)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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